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Introduction

MI-389 is a potent and selective small-molecule inhibitor of the menin-mixed lineage leukemia
(MLL) interaction, a critical dependency for the survival of leukemic cells with MLL
rearrangements (MLL-r) or NPM1 mutations (NPM1m).[1][2] By disrupting this protein-protein
interaction, MI-389 and its analogs reverse the aberrant gene expression program, including
the downregulation of key oncogenes like HOXA9 and MEIS1, leading to differentiation and
apoptosis of leukemic cells.[2] While menin inhibitors show promise as monotherapy,
combination strategies are being explored to enhance efficacy, overcome potential resistance,
and broaden their therapeutic application.[1][3][4]

These application notes provide an overview of promising combination strategies for MI-389
with other chemotherapy agents, supported by preclinical data from studies on various menin
inhibitors. Detailed protocols for in vitro and in vivo experiments are provided to guide
researchers in evaluating the synergistic potential of MI-389 in combination therapies.

© 2026 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b10821854#bc-rfq
https://www.benchchem.com/product/b10821854/docs?utm_src=pdf-body#application-notes-and-protocols-for-mi-389-in-combination-chemotherapy
https://aacrjournals.org/bloodcancerdiscov/article-abstract/6/6/547/766818/Combination-Strategies-with-Menin-Inhibitors-for?redirectedFrom=fulltext
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://www.benchchem.com/product/b10821854/docs?utm_src=pdf-body#application-notes-and-protocols-for-mi-389-in-combination-chemotherapy
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://aacrjournals.org/bloodcancerdiscov/article-abstract/6/6/547/766818/Combination-Strategies-with-Menin-Inhibitors-for?redirectedFrom=fulltext
https://pubmed.ncbi.nlm.nih.gov/40900001/
https://www.researchgate.net/publication/395236821_Combination_Strategies_with_Menin_Inhibitors_for_Acute_Leukemia
https://www.benchchem.com/product/b10821854/docs?utm_src=pdf-body#application-notes-and-protocols-for-mi-389-in-combination-chemotherapy
https://www.benchchem.com/product/b10821854/docs?utm_src=pdf-body#application-notes-and-protocols-for-mi-389-in-combination-chemotherapy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821854?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Signaling Pathways and Rationale for Combination
Therapies

The primary mechanism of action of MI-389 is the disruption of the menin-MLL1/MLL-fusion
protein interaction, which is essential for the recruitment of the MLL complex to target genes
and subsequent H3K4 methylation and gene transcription. This leads to the downregulation of
a specific leukemogenic gene expression program.

Menin-MLL Signhaling Pathway and Point of Intervention
by MI-389

MI-389 inhibits the Menin-MLL interaction.
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Caption: MI-389 disrupts the Menin-MLL protein-protein interaction.

Rationale for Combinations:

o BCL-2 Inhibitors (e.g., Venetoclax): Menin inhibition has been shown to decrease the
expression of the anti-apoptotic protein BCL-2.[5][6] Combining MI-389 with a direct BCL-2
inhibitor like venetoclax is expected to induce synergistic apoptosis in leukemic cells.[5][7]

e FLT3 Inhibitors (e.qg., Gilteritinib, Quizartinib): Fms-like tyrosine kinase 3 (FLT3) is a
downstream target of MLL-fusion proteins, and activating FLT3 mutations are common in
AML, often co-occurring with MLL rearrangements or NPM1 mutations.[8][9] Dual inhibition
of menin and FLT3 has demonstrated strong synergistic effects in preclinical models.[8][9]
[10]
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e DOTLL Inhibitors (e.g., Pinometostat): DOTLL is a histone methyltransferase that is also
recruited by MLL fusion proteins to chromatin, where it methylates H3K79, another critical
mark for leukemogenic gene expression. The combination of menin and DOTLL inhibitors
has shown marked synergy in killing MLL-rearranged leukemia cells.[11][12][13][14]

o Standard Chemotherapy (e.g., Cytarabine, Daunorubicin): Combining targeted agents like
MI-389 with standard cytotoxic chemotherapy is a common strategy to increase efficacy.
Clinical trials are exploring the combination of menin inhibitors with standard induction
chemotherapy ("7+3").[15][16][17]

Quantitative Data on Menin Inhibitor Combinations

While specific quantitative data for MI-389 in combination therapies is limited in the public
domain, the following tables summarize representative preclinical data for other potent menin
inhibitors, which can serve as a benchmark for designing and interpreting experiments with Ml-
389.

Table 1: In Vitro Synergy of Menin Inhibitors with Other
Agents
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Combination

Cell Line Menin Inhibitor Effect Reference
Agent
Synergistic
inhibition of
MOLM-13 (MLL- N ) )
VTP-50469 Gilteritinib proliferation, [9]
r, FLT3-ITD)
enhanced
apoptosis
Synergistic
MV4-11 (MLL-r, o o
VTP-50469 Gilteritinib inhibition of 9]
FLT3-ITD) _ _
proliferation
Synergistic
OCI-AML3 increase in
(NPM1m, FLT3- SNDX-50469 Venetoclax apoptosis and [5]
ITD) decrease in cell
viability
Enhanced
Patient-derived apoptosis and
SNDX-50469 Venetoclax [5]
(NPM1m/FLT3m) decreased cell
viability
Markedly
_ enhanced
_ ] o Pinometostat _ _
MLL-r cell lines Menin Inhibitor induction of [11]

(DOT1L-i) ) o
differentiation

and cell killing

Table 2: In Vivo Efficacy of Menin Inhibitor Combinations
in Xenograft Models
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Combination

Model Menin Inhibitor Key Outcome Reference
Agent
Complete and
MOLM-13 N ]
MI-3454 Gilteritinib long-lasting [8]
Xenograft .
remission
NPM1-5577 PDX
S Complete
(NPM1m/FLT3- MI-3454 Gilteritinib o [8]
remission
ITD)
Superior
improvement in
OCI-AML3 median and
SNDX-5613 Venetoclax ) [6]
Xenograft overall survival
compared to
single agents
Patient-derived Potentially
Xenograft SNDX-50469 + o curative, further
Gilteritinib . [18]
(NPM1c/FLT3- Venetoclax enhanced with 5-
ITD/TKD) azacitidine

Experimental Protocols

The following are detailed protocols for evaluating the combination of MI-389 with other
chemotherapy agents.

Protocol 1: In Vitro Synergy Assessment by Cell Viability
Assay

Objective: To determine if MI-389 acts synergistically with another agent to inhibit the
proliferation of leukemia cell lines.

Materials:
o Leukemia cell lines (e.g., MOLM-13, MV4-11 for MLL-r; OCI-AML3 for NPM1m)

 RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
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e MI-389 (stock solution in DMSO)

o Combination agent (e.g., Venetoclax, Gilteritinib; stock solution in DMSO)
o 96-well flat-bottom plates

o Cell viability reagent (e.g., CellTiter-Glo®)

» Plate reader for luminescence

Workflow Diagram:

1. Seed Cells
(e.g., 5,000 cells/well in 96-well plate)

'

2. Prepare Drug Dilutions
(MI1-389 and Combo Agent, single and combined)

'

3. Treat Cells
(Add drug dilutions to wells)

'

4. Incubate
(e.g., 72-96 hours at 37°C, 5% CO2)

'

5. Measure Viability
(Add CellTiter-Glo® and read luminescence)

'

6. Data Analysis
(Calculate % viability, IC50, and Combination Index)

Click to download full resolution via product page

Caption: Workflow for in vitro synergy assessment.
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Procedure:

e Culture leukemia cells to logarithmic growth phase.

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 50 uL of medium.
o Prepare serial dilutions of MI-389 and the combination agent in culture medium.

o Create a dose-response matrix by adding 25 pL of MI-389 dilution and 25 pL of the
combination agent dilution to the appropriate wells. Include single-agent and vehicle (DMSO)
controls.

* Incubate the plate for 72 to 96 hours at 37°C in a humidified 5% CO2 incubator.
e Equilibrate the plate to room temperature for 30 minutes.

» Add CellTiter-Glo® reagent according to the manufacturer's instructions.

e Measure luminescence using a plate reader.

o Calculate the percentage of cell viability relative to the vehicle control.

o Determine the IC50 values for each agent alone and in combination.

o Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software
or similar). A Cl < 1 indicates synergy, Cl = 1 indicates an additive effect, and CI > 1 indicates
antagonism.

Protocol 2: In Vivo Efficacy Assessment in a Xenograft
Model

Objective: To evaluate the anti-leukemic efficacy of MI-389 in combination with another agent in
a mouse xenograft model.

Materials:

e Immunodeficient mice (e.g., NSG mice)
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e Leukemia cells (e.g., MOLM-13) engineered to express luciferase
» MI-389 formulated for oral or intraperitoneal administration

o Combination agent formulated for administration

» Vehicle control

e Bioluminescence imaging system

o Calipers

Workflow Diagram:

Click to download full resolution via product page
Caption: Workflow for in vivo xenograft studies.
Procedure:

 Inject 1-5 x 1076 luciferase-expressing leukemia cells (e.g., MOLM-13) via the tail vein into

immunodeficient mice.
o Monitor for leukemia engraftment by bioluminescence imaging (BLI) 5-7 days post-injection.

e Once a detectable tumor burden is established, randomize mice into treatment cohorts (e.g.,
n=8-10 per group):

[¢]

Group 1: Vehicle control

o

Group 2: MI-389

o

Group 3: Combination agent

[¢]

Group 4: MI-389 + Combination agent
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o Administer treatments according to the desired schedule (e.g., daily oral gavage for MI-389).
» Monitor tumor burden weekly using BLI. Quantify the total photon flux for each mouse.
e Monitor animal health, including body weight, twice weekly.

o Continue treatment for a defined period (e.g., 21-28 days) or until humane endpoints are
reached.

» Follow a separate cohort of animals for survival analysis.

e Analyze the data by comparing tumor growth inhibition and survival curves between the
treatment groups. Statistical analysis can be performed using ANOVA for tumor burden and
the log-rank (Mantel-Cox) test for survival.[9]

Conclusion

MI-389 represents a promising targeted therapy for acute leukemias with MLL rearrangements
or NPM1 mutations. Preclinical evidence for other menin inhibitors strongly suggests that
combination therapies will be crucial for maximizing clinical benefit. The protocols and data
presented here provide a framework for the systematic evaluation of MI-389 in combination
with other anticancer agents, with the goal of identifying synergistic regimens for clinical
translation.[1][3][4] Researchers are encouraged to adapt these protocols to their specific
models and combination partners of interest.
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BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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